2-(1H-benzo[d]imidazol-1-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide
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Overview
Description
2-(1H-benzo[d]imidazol-1-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C19H16N4O2 and its molecular weight is 332.363. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Radiopharmaceutical Development
Compounds structurally related to "2-(1H-benzo[d]imidazol-1-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide" have been explored for their potential in radiopharmaceutical applications. For instance, the synthesis of substituted imidazo[1,2-α]pyridines has shown high affinity and selectivity towards Peripheral Benzodiazepine Receptors (PBR), making them suitable for the study of the PBR in vivo using Single Photon Emission Computed Tomography (SPECT) (Katsifis et al., 2000).
Biochemical Pathway Inhibition
Research into compounds with similar structures has identified potent inhibitors for human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT), which exhibits selectivity for human ACAT-1 over ACAT-2. This specificity suggests potential therapeutic applications in diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Novel Antiviral Agents
A series of compounds structurally related to "this compound" was designed and prepared as antirhinovirus agents. These compounds have shown promising antiviral activity, highlighting their potential in the development of new treatments for viral infections (Hamdouchi et al., 1999).
Synthesis of Sulfonylated Compounds
An efficient three-component reaction has been developed for the preparation of sulfonylated furan or imidazo[1,2-a]pyridine derivatives. This process provides a new strategy for the synthesis of these derivatives, showcasing excellent functional group tolerance and efficiency (Cui et al., 2018).
Antiprotozoal Agents
Novel dicationic imidazo[1,2-a]pyridines have been synthesized and shown to possess significant antiprotozoal activity. These compounds demonstrate strong DNA affinities and have shown excellent in vivo activity in a trypanosomal mouse model, indicating their potential as treatments for protozoal infections (Ismail et al., 2004).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with tubulin . Tubulin is a globular protein and is the main component of microtubules in cells. These microtubules are crucial for maintaining cell structure, enabling cell movement, and facilitating cell division .
Mode of Action
This means they prevent the formation of microtubules, which can disrupt cell division and other cellular processes .
Biochemical Pathways
The inhibition of tubulin polymerization affects the mitotic spindle, which is essential for cell division. This can lead to cell cycle arrest and apoptosis, or programmed cell death . This mechanism is often exploited in the development of anticancer drugs .
Result of Action
The inhibition of tubulin polymerization and disruption of cell division can lead to cell death. This can be beneficial in the context of cancer treatment, where the aim is to kill rapidly dividing cancer cells .
Future Directions
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-N-[[5-(furan-2-yl)pyridin-3-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c24-19(12-23-13-22-16-4-1-2-5-17(16)23)21-10-14-8-15(11-20-9-14)18-6-3-7-25-18/h1-9,11,13H,10,12H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRJXPXYVKZOPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC(=O)NCC3=CC(=CN=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.